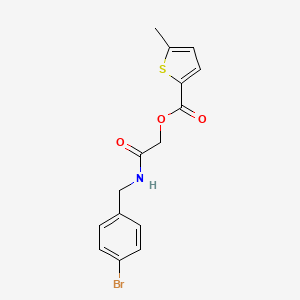

2-((4-Bromobenzyl)amino)-2-oxoethyl 5-methylthiophene-2-carboxylate

Beschreibung

Eigenschaften

IUPAC Name |

[2-[(4-bromophenyl)methylamino]-2-oxoethyl] 5-methylthiophene-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14BrNO3S/c1-10-2-7-13(21-10)15(19)20-9-14(18)17-8-11-3-5-12(16)6-4-11/h2-7H,8-9H2,1H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQZYVVVLBUOLRH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(S1)C(=O)OCC(=O)NCC2=CC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14BrNO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-Bromobenzyl)amino)-2-oxoethyl 5-methylthiophene-2-carboxylate typically involves the following steps:

Preparation of 4-Bromo-5-methylthiophene-2-carboxylic acid: This can be synthesized by reacting 2-methyl-3,5-dibromothiophene with n-butyl lithium in dry tetrahydrofuran at -78°C.

Formation of the ester: The carboxylic acid is then esterified to form the corresponding ester.

Amidation: The ester is reacted with 4-bromobenzylamine to form the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may include the use of continuous flow reactors and automated systems to ensure consistent production.

Analyse Chemischer Reaktionen

Types of Reactions

2-((4-Bromobenzyl)amino)-2-oxoethyl 5-methylthiophene-2-carboxylate can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The carbonyl group can be reduced to form alcohols.

Substitution: The bromine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Alcohols.

Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

This compound has been studied for its potential as an anticancer agent. Research indicates that derivatives of this compound exhibit significant antiproliferative effects against various cancer cell lines.

Case Study: Structure-Activity Relationship (SAR)

A series of compounds derived from 2-((4-Bromobenzyl)amino)-2-oxoethyl 5-methylthiophene-2-carboxylate were synthesized and evaluated for their anticancer properties. The structural modifications significantly influenced their biological activity:

| Compound | IC50 (μM) | Target Enzyme | Effect |

|---|---|---|---|

| 7a | 1.73 | Topoisomerase I & II | Induces apoptosis |

| 9c | 0.075 | VEGFR-2 | Inhibits angiogenesis |

| 4c | 3.12 | AKT | Induces cell cycle arrest |

These findings suggest that the incorporation of specific substituents can enhance the anticancer efficacy of the base compound .

Anti-inflammatory Properties

In addition to its anticancer potential, the compound has shown promise in anti-inflammatory applications. It selectively inhibits cyclooxygenase-2 (COX-2) over COX-1, which may provide therapeutic benefits with reduced gastrointestinal side effects commonly associated with non-steroidal anti-inflammatory drugs (NSAIDs).

In Vitro Studies

In vitro assays confirmed that the compound exhibits anti-inflammatory effects by reducing pro-inflammatory cytokines and mediators, supporting its potential use in treating inflammatory diseases .

Synthesis and Structural Diversity

The synthesis of 2-((4-Bromobenzyl)amino)-2-oxoethyl 5-methylthiophene-2-carboxylate involves several steps that allow for structural diversification, which is critical for optimizing biological activity.

Synthetic Pathway

The synthetic route typically involves:

- Formation of the thiophene ring.

- Introduction of the bromobenzyl group via nucleophilic substitution.

- Functionalization at the carboxylate position to enhance solubility and bioavailability.

This synthetic flexibility allows researchers to create a library of derivatives for further biological evaluation .

Wirkmechanismus

The mechanism of action of 2-((4-Bromobenzyl)amino)-2-oxoethyl 5-methylthiophene-2-carboxylate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets would depend on the specific application and require further research to elucidate.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

<sup>a</sup>logP values estimated using XLogP3 algorithms where direct data were unavailable.

Key Observations:

Substituent Effects: Halogenation: Bromine and chlorine atoms (e.g., in and ) increase lipophilicity and may enhance target binding through halogen-bonding interactions.

Pharmacological Potential: The target compound’s brominated benzyl group aligns with structural motifs seen in kinase inhibitors (e.g., AZD1152 in ), suggesting possible antiproliferative activity . Thiophene-containing analogs () are frequently explored in antimicrobial and anti-inflammatory drug development due to their electron-rich aromatic systems.

Research Findings and Implications

- Synthetic Challenges : The Petasis reaction () achieved a 22% yield for a structurally distinct compound, indicating that optimizing reaction conditions (e.g., solvent, catalyst) may be critical for synthesizing the target molecule efficiently .

- Structural Characterization : While SHELX software () is widely used for crystallographic refinement, the absence of crystallographic data for the target compound in the evidence suggests a need for future structural studies to confirm its conformation and intermolecular interactions .

- Biological Screening : Compounds with brominated aromatic systems (e.g., ) often exhibit enhanced binding to proteins with hydrophobic pockets, warranting in vitro assays to evaluate the target’s activity against cancer cell lines or microbial pathogens.

Biologische Aktivität

2-((4-Bromobenzyl)amino)-2-oxoethyl 5-methylthiophene-2-carboxylate is a synthetic compound belonging to the class of thiophene derivatives. It has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article reviews the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The molecular formula of 2-((4-Bromobenzyl)amino)-2-oxoethyl 5-methylthiophene-2-carboxylate is C15H14BrNO3S, with a molecular weight of 368.2 g/mol. The structure includes a bromobenzyl group, an oxoethyl moiety, and a thiophene ring, which contribute to its biological properties.

Antimicrobial Activity

Research indicates that thiophene derivatives possess significant antimicrobial properties. In a study comparing various thiophene compounds against Escherichia coli and Pseudomonas aeruginosa, the compound demonstrated notable antibacterial effects, with an activity index comparable to standard antibiotics like ampicillin .

Table 1: Antimicrobial Activity Comparison

| Compound | Activity Against E. coli (%) | Activity Against P. aeruginosa (%) |

|---|---|---|

| 2-((4-Bromobenzyl)amino)-2-oxoethyl 5-methylthiophene-2-carboxylate | 83.3 | 82.6 |

| Ampicillin | 64.0 | 86.9 |

Antioxidant Properties

The antioxidant activity of this compound was evaluated using the ABTS method, revealing its potential to scavenge free radicals effectively. The results indicated that the presence of the thiophene ring enhances its antioxidant capacity, making it a candidate for further development in oxidative stress-related conditions .

Anticancer Activity

The anticancer potential of 2-((4-Bromobenzyl)amino)-2-oxoethyl 5-methylthiophene-2-carboxylate has been explored through various in vitro studies. It has shown promising results against several cancer cell lines, including breast and colon cancer cells. The mechanism appears to involve apoptosis induction and cell cycle arrest at specific phases, which is critical for therapeutic applications .

Case Study: In Vitro Anticancer Evaluation

A recent study investigated the effects of this compound on human breast cancer cells (MCF-7). The results demonstrated a significant reduction in cell viability with an IC50 value of approximately 20 µM after 48 hours of treatment. Molecular docking studies suggested that the compound interacts with key proteins involved in cell proliferation and survival pathways .

The biological activity of 2-((4-Bromobenzyl)amino)-2-oxoethyl 5-methylthiophene-2-carboxylate can be attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit enzymes by binding to their active or allosteric sites, thereby reducing their catalytic efficiency.

- Receptor Modulation : It can act as an agonist or antagonist at various receptors involved in signaling pathways relevant to inflammation and cancer progression.

Q & A

Q. What are the recommended safety precautions and handling protocols for this compound?

When handling 2-((4-Bromobenzyl)amino)-2-oxoethyl 5-methylthiophene-2-carboxylate, adhere to standard laboratory safety practices:

- Use personal protective equipment (PPE), including gloves, lab coats, and safety goggles.

- Work in a fume hood to avoid inhalation of dust or vapors.

- Store in a cool, dry place, away from oxidizing agents and moisture.

- Consult safety data sheets (SDS) for emergency measures, including first aid for accidental exposure .

Q. What synthetic methodologies are employed for its preparation?

The synthesis typically involves multi-step organic reactions:

Condensation : React 4-bromobenzylamine with a chloroacetylating agent to form the 2-oxoethylamino intermediate.

Esterification : Couple the intermediate with 5-methylthiophene-2-carboxylic acid using carbodiimide-based coupling reagents (e.g., DCC or EDC).

Purification : Use column chromatography or recrystallization to isolate the product.

Q. Key Reagents and Conditions

| Step | Reagents/Conditions | Purpose |

|---|---|---|

| 1 | Chloroacetyl chloride, DCM, 0–5°C | Introduce oxoethyl group |

| 2 | EDC, DMAP, THF, RT | Ester bond formation |

| 3 | Ethyl acetate/hexane (3:1) | Purification |

Refer to analogous thiophene derivative syntheses for optimization .

Q. How is the compound characterized to confirm structure and purity?

Characterization employs:

- NMR Spectroscopy : H and C NMR to confirm molecular connectivity (e.g., peaks for bromobenzyl protons at δ 7.3–7.5 ppm and thiophene protons at δ 6.7–7.1 ppm).

- Mass Spectrometry (MS) : High-resolution MS to verify molecular ion ([M+H]).

- Infrared (IR) Spectroscopy : Confirm amide (1650–1680 cm) and ester (1720–1740 cm) functional groups.

- TLC : Monitor reaction progress using silica gel plates and UV visualization .

Advanced Research Questions

Q. How can crystallographic techniques resolve its three-dimensional structure?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard:

- Data Collection : Use a diffractometer (Mo-Kα radiation, λ = 0.71073 Å) at 100–150 K.

- Structure Solution : Employ SHELXS/SHELXD for phase determination via direct methods .

- Refinement : Optimize models with SHELXL, incorporating anisotropic displacement parameters.

- Validation : Analyze metrics (R-factors, electron density maps) using WinGX/ORTEP for visualization .

Q. How to design biological activity assays for this compound?

- Target Identification : Use molecular docking (AutoDock, Glide) to predict interactions with enzymes (e.g., kinases) or receptors.

- In Vitro Assays :

- Antimicrobial : Broth microdilution (MIC determination against S. aureus/E. coli).

- Anticancer : MTT assay on cancer cell lines (e.g., HeLa, MCF-7).

- Anti-inflammatory : ELISA-based COX-2 inhibition.

- Mechanistic Studies : Western blotting or qPCR to assess pathway modulation (e.g., NF-κB, MAPK) .

Q. What strategies address contradictions in reported biological activities?

- Reproducibility Checks : Validate assay conditions (e.g., pH, serum concentration) across labs.

- Structure-Activity Relationship (SAR) : Synthesize derivatives to isolate functional group contributions.

- Meta-Analysis : Compare datasets using statistical tools (e.g., ANOVA, PCA) to identify confounding variables (e.g., solvent effects in cytotoxicity assays) .

Q. What challenges arise in multi-step synthesis, and how are they mitigated?

- Intermediate Instability : Protect reactive groups (e.g., tert-butoxycarbonyl for amines).

- Low Yields : Optimize stoichiometry (e.g., 1.2 equivalents of coupling reagents) and reaction time (monitor via TLC).

- Purification Difficulties : Use gradient elution in HPLC (C18 column, acetonitrile/water) for polar byproducts .

Q. How are reaction conditions optimized for scalability?

- Solvent Selection : Replace THF with ethanol for greener chemistry.

- Catalysis : Screen catalysts (e.g., Pd/C for dehalogenation side reactions).

- Process Analytical Technology (PAT) : Implement in-line FTIR or Raman spectroscopy for real-time monitoring .

Data Contradiction Analysis Example

Scenario : Conflicting reports on antimicrobial efficacy.

- Hypothesis : Variability in bacterial strain resistance or compound solubility.

- Resolution :

- Re-test under standardized CLSI guidelines.

- Measure solubility in assay media (e.g., DMSO concentration ≤1%).

- Cross-validate with disk diffusion and time-kill assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.